6-ethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4H-chromene-2-carboxamide
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Overview
Description
6-ETHYL-4-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by its unique structure, which includes a chromene core, a pyrimidinylsulfamoyl group, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-4-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4H-CHROMENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the chromene core, the introduction of the pyrimidinylsulfamoyl group, and the addition of the ethyl group. One common synthetic route involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the Pyrimidinylsulfamoyl Group: The pyrimidinylsulfamoyl group can be introduced through a nucleophilic substitution reaction using a pyrimidinylsulfonamide derivative and a suitable leaving group.
Addition of the Ethyl Group: The ethyl group can be added through an alkylation reaction using an ethylating agent, such as ethyl iodide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
6-ETHYL-4-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, suitable solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium, copper).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized chromene derivatives, while reduction may produce reduced chromene derivatives.
Scientific Research Applications
6-ETHYL-4-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4H-CHROMENE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 6-ETHYL-4-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Molecular Targets: The compound may bind to specific enzymes, receptors, or proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence key signaling pathways, such as the NF-kB inflammatory pathway, leading to anti-inflammatory and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share structural similarities with 6-ETHYL-4-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4H-CHROMENE-2-CARBOXAMIDE and exhibit similar biological activities, such as neuroprotective and anti-inflammatory properties.
Thieno[3,2-d]pyrimidine Derivatives: These compounds also share structural features and have been studied for their diverse biological activities.
Uniqueness
6-ETHYL-4-OXO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-4H-CHROMENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C22H18N4O5S |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
6-ethyl-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]chromene-2-carboxamide |
InChI |
InChI=1S/C22H18N4O5S/c1-2-14-4-9-19-17(12-14)18(27)13-20(31-19)21(28)25-15-5-7-16(8-6-15)32(29,30)26-22-23-10-3-11-24-22/h3-13H,2H2,1H3,(H,25,28)(H,23,24,26) |
InChI Key |
SHVIQBQELDQIRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Origin of Product |
United States |
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